Cas no 153909-77-4 ((1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane)

(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane structure
153909-77-4 structure
Product Name:(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane
CAS No:153909-77-4
MF:C12H14FN
MW:191.244666576385
CID:1333482
PubChem ID:14936091
Update Time:2025-07-17

(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane Chemical and Physical Properties

Names and Identifiers

    • (1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane
    • 3-azabicyclo[3.2.0]heptane, 6-(4-fluorophenyl)-, (1R,5S,6R)-
    • LogP
    • (1R,5S,6R)-6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane; 3-azabicyclo[3.2.0]heptane, 6-(4-fluorophenyl)-, (1R,5S,6R)-; LogP
    • rel-(1R,5S,6R)-6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane
    • EN300-37410644
    • DTXSID401184746
    • 153909-77-4
    • rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane
    • Inchi: 1S/C12H14FN/c13-10-3-1-8(2-4-10)11-5-9-6-14-7-12(9)11/h1-4,9,11-12,14H,5-7H2/t9-,11-,12+/m0/s1
    • InChI Key: JKAJCHKORMFKTQ-ZMLRMANQSA-N
    • SMILES: FC1C=CC(=CC=1)[C@@H]1C[C@H]2CNC[C@H]21

Computed Properties

  • Exact Mass: 191.11112
  • Monoisotopic Mass: 191.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-367273-1.0g
(1S,5R,6S)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane
153909-77-4
1.0g
$0.0 2023-03-02

(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane Related Literature

Additional information on (1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane

Research Briefing on (1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane (CAS: 153909-77-4)

The compound (1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane (CAS: 153909-77-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings related to this compound, focusing on its synthesis, pharmacological activity, and emerging applications in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel neuroactive agents. Its bicyclic structure, featuring a 3-azabicyclo[3.2.0]heptane core and a 4-fluorophenyl substituent, provides a versatile scaffold for further chemical modifications. Researchers have successfully employed asymmetric synthesis techniques to achieve high enantiomeric purity, which is critical for its biological activity. The compound's stereochemistry, particularly the (1R,5S,6R) configuration, has been shown to significantly influence its binding affinity to target receptors.

Pharmacological evaluations of (1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane have revealed its potential as a modulator of central nervous system (CNS) targets. In vitro studies demonstrate its affinity for serotonin and dopamine receptors, suggesting possible applications in the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease. Notably, its fluorophenyl moiety enhances its blood-brain barrier permeability, a desirable property for CNS-targeting therapeutics.

Recent advancements in the compound's synthetic routes have improved yield and scalability. A 2023 study published in the Journal of Medicinal Chemistry reported a novel catalytic asymmetric synthesis method that achieves >95% enantiomeric excess (ee) with reduced byproduct formation. This breakthrough addresses previous challenges in large-scale production, paving the way for further preclinical development.

Structural-activity relationship (SAR) studies have identified key modifications that enhance the compound's pharmacological profile. Researchers have explored various substitutions at the nitrogen position of the azabicyclo[3.2.0]heptane core, finding that certain acyl groups can significantly improve receptor selectivity. These findings are guiding the design of next-generation derivatives with optimized therapeutic indices.

The compound's mechanism of action continues to be elucidated through advanced biophysical techniques. Cryo-EM studies have provided insights into its binding mode with target receptors, revealing interactions with specific allosteric sites. This structural information is invaluable for rational drug design and could lead to more potent and selective therapeutic agents.

In conclusion, (1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane represents a promising scaffold for CNS drug development. Recent research has advanced our understanding of its synthesis, pharmacological properties, and therapeutic potential. Future studies should focus on in vivo efficacy evaluations and further optimization of its pharmacokinetic profile to facilitate clinical translation.

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